molecular formula C21H30N2O3 B2704028 1-((1R,3s)-adamantan-1-yl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea CAS No. 1797281-81-2

1-((1R,3s)-adamantan-1-yl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea

Cat. No. B2704028
CAS RN: 1797281-81-2
M. Wt: 358.482
InChI Key: OGWPMJMJFYFTNS-UHFFFAOYSA-N
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Description

1-((1R,3s)-adamantan-1-yl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as Memantine, and it is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in neuronal signaling and plasticity. Memantine has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Methods have been developed for the synthesis of N,N′-disubstituted ureas containing an adamantane fragment. These ureas have been synthesized with varying yields and involve complex chemical processes (Danilov, Burmistrov, & Butov, 2020).
  • Properties of Adamantyl Derivatives : Adamantane derivatives exhibit unique chemical properties due to the adamantane moiety, which influence their reactivity and potential applications in various fields of chemistry and pharmacology (El-Emam et al., 2020).

Pharmacological Applications

  • Inhibitors of Soluble Epoxide Hydrolase (sEH) : Some adamantane derivatives have been found to inhibit human soluble epoxide hydrolase, an enzyme involved in various physiological processes. This inhibition has implications in the treatment of diseases such as hypertension and inflammation (Rose et al., 2010).
  • Potential Antitumor Activities : Certain adamantane derivatives have been explored for their antitumor activities, indicating their potential in the development of new cancer therapies (Ch Hu et al., 2018).

Structural Analysis and Molecular Docking

  • Crystal Structure Analysis : Studies on the crystal structures of adamantane derivatives provide insights into their molecular configurations, which is crucial for understanding their reactivity and interactions with biological targets (Al-Wahaibi et al., 2018).
  • Molecular Docking Studies : Molecular docking studies are essential to predict the interaction of adamantane derivatives with various biological targets, helping in the design of new drugs with improved efficacy (Peroković et al., 2013).

Broad Spectrum of Applications

  • Antimicrobial and Anti-Proliferative Activities : Some adamantane derivatives have shown significant antimicrobial and anti-proliferative activities against various pathogens and tumor cell lines, suggesting their potential in developing new antimicrobial and anticancer agents (Al-Mutairi et al., 2019).
  • Anion Binding Properties : Adamantane bisurea derivatives have been studied for their ability to bind anions, which is important in the field of supramolecular chemistry and for the development of new sensors and separation materials (Blažek et al., 2013).

properties

IUPAC Name

1-(1-adamantyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-25-18-5-3-4-17(9-18)19(26-2)13-22-20(24)23-21-10-14-6-15(11-21)8-16(7-14)12-21/h3-5,9,14-16,19H,6-8,10-13H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWPMJMJFYFTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea

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